2-(4-Phenoxyphenyl)pyrrolidine
Overview
Description
2-(4-Phenoxyphenyl)pyrrolidine is a useful research compound. Its molecular formula is C16H17NO and its molecular weight is 239.31 g/mol. The purity is usually 95%.
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Scientific Research Applications
Dual Target Inhibitors Development
- Research by Chen et al. (2011) focused on designing dual target inhibitors against COX-2 and LTA4H, incorporating functional groups from Nimesulide, a COX-2 inhibitor, into a LTA4H inhibitor, including 1-(2-(4-phenoxyphenoxy) ethyl) pyrrolidine. They synthesized a series of phenoxyphenyl pyrrolidine compounds, revealing promising dual inhibition activities and potential for further studies in dual target drug designs (Chen et al., 2011).
Spectroscopic and Structural Analysis
- Ulaş (2021) synthesized a biologically important alkylaminophenol compound using 2-((4-(hydroxymethyl)phenyl)(pyrrolidin-1-yl)methyl)phenol. Structural analysis was conducted using various spectroscopic methods, and the study provided insights into the molecular properties of alkylaminophenol compounds (Ulaş, 2021).
Synthesis and Application in Polyimides
- Huang et al. (2017) discussed the synthesis of a novel aromatic diamine monomer containing pyrrolidine groups and its use in creating polyimides. These polymers exhibited high thermal stability, good solubility, and excellent hydrophobicity, indicating potential applications in industrial and material science (Huang et al., 2017).
Pharmaceutical Applications and Molecular Studies
- Zulfiqar et al. (2021) prepared 4-(Pyrrolidine-2,5‑dione‑1-yl)phenol (PDP) and analyzed its structure using various spectroscopic techniques. They also assessed its potential as an anti-inflammatory and anticancer agent, suggesting its applicability in pharmaceutical development (Zulfiqar et al., 2021).
Chemical Synthesis and Molecular Interaction Studies
- Bogdanowicz et al. (2013) utilized 2-Bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile for the synthesis of new cyanopyridine derivatives, demonstrating significant antimicrobial activity, highlighting the chemical versatility and biological relevance of pyrrolidine-based compounds (Bogdanowicz et al., 2013).
Properties
IUPAC Name |
2-(4-phenoxyphenyl)pyrrolidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c1-2-5-14(6-3-1)18-15-10-8-13(9-11-15)16-7-4-12-17-16/h1-3,5-6,8-11,16-17H,4,7,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAYHPFQUCQLKKS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC=C(C=C2)OC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20671958 | |
Record name | 2-(4-Phenoxyphenyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20671958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68548-73-2 | |
Record name | 2-(4-Phenoxyphenyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20671958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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